シネパジドマレイン酸塩

概要

説明

Cinepazide maleate is a vasodilator used clinically in China for the treatment of cardiovascular, cerebrovascular, and peripheral vascular diseases . It is thought to act as a potentiator of adenosine A2 receptors and has also been characterized as a calcium channel blocker .

Synthesis Analysis

Cinepazide maleate can be synthesized from ethyl chlorocarbonate activation and (E) 3,4,5-trimethoxycinnamylic acid . An improved synthesis method involves several steps including preparing chloracetyl tetrohydropyrrole, preparing 1-[(1-tetrahydropyrrylcarbonyl)methyl]-4-(3,4,5-trimethoxylcinnamoyl)-piperazidine, and finally preparing 1-[(1-tetrahydropyrrylcarbonyl)methyl]-4-(3,4,5-trimethoxylcinnamoyl)-piperazidine maleate .Molecular Structure Analysis

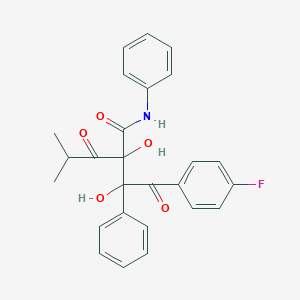

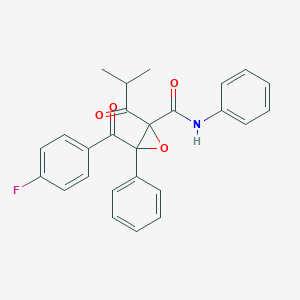

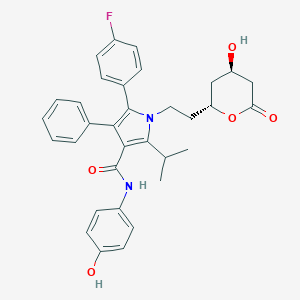

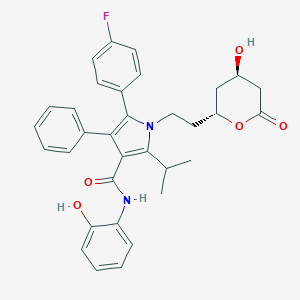

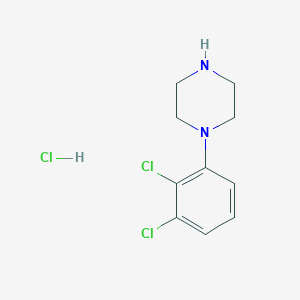

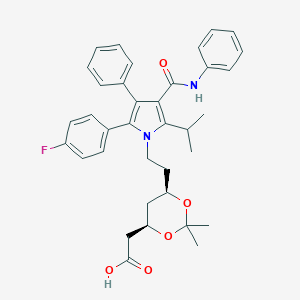

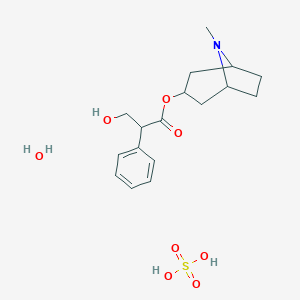

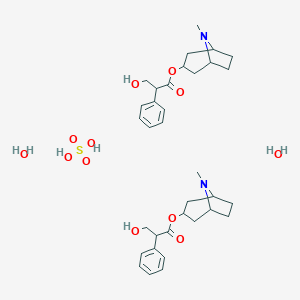

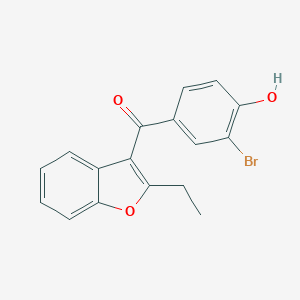

The molecular formula of Cinepazide maleate is C26H35N3O9 . The exact mass is not available, but the molecular weight is 533.57 . The InChI key is XSTJTOKYCAJVMJ-GVTSEVKNSA-N .Chemical Reactions Analysis

There is limited information available on the chemical reactions of Cinepazide maleate .Physical And Chemical Properties Analysis

Cinepazide maleate is a solid powder . It is soluble in DMSO, EtOH, and H2O . It should be stored dry, dark, and at 0 - 4 C for short term or -20 C for long term .科学的研究の応用

急性虚血性脳卒中の治療

シネパジドマレイン酸塩は、急性虚血性脳卒中の患者の神経機能、日常生活動作の改善、機能回復の促進に効果的であることが示されています。 シネパジドマレイン酸塩は安全で忍容性が高く、予想外の副作用は報告されていない .

心臓血管および脳血管疾患

シネパジドマレイン酸塩は、血管拡張薬として、中国では心臓血管および脳血管疾患の治療に臨床的に使用されています。 シネパジドマレイン酸塩は、アデノシンA2受容体の増強剤として作用し、カルシウムチャネルブロッカーとしても特徴付けられています .

末梢血管疾患

シネパジドマレイン酸塩の血管拡張作用は、末梢血管疾患の治療に有用であり、影響を受けた部位への血流を改善します .

認知機能と海馬保護

シネパジドマレイン酸塩は、認知機能を改善し、海馬ニューロンを保護する可能性について研究されています。 シネパジドマレイン酸塩は、2型糖尿病と慢性脳低灌流を組み合わせたラットモデルで試験され、有望な結果を示しました .

酸素グルコース剥奪損傷に対する神経保護

研究によると、シネパジドマレイン酸塩は、酸化ストレスを抑制し、ミトコンドリア機能を維持することにより、酸素グルコース剥奪損傷から神経様PC12細胞を保護できることが示されています .

潜在的なアデノシンA2受容体増強剤

シネパジドマレイン酸塩の作用機序は、アデノシンA2受容体の増強を含む可能性があり、その血管拡張作用を超えたさまざまな治療的意義を持つ可能性があります .

作用機序

Target of Action

Cinepazide maleate, a vasodilator used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases , appears to work by potentiating A2 adenosine receptors . It is also a weak calcium channel blocker .

Mode of Action

As a calcium channel blocker, Cinepazide maleate prevents the entry of calcium ions across the membrane into vascular smooth muscle cells . This leads to the relaxation of the vascular smooth muscle, causing dilation of the cerebral, coronary, and peripheral blood vessels . This results in the alleviation of vascular spasms, reduction of vascular resistance, and an increase in blood flow .

Biochemical Pathways

It is known that the drug enhances the effects of adenosine and cyclic adenosine monophosphate (camp), leading to a reduction in oxygen consumption .

Result of Action

Cinepazide maleate has been shown to improve neurological function and activities of daily living, reduce disability, and promote functional recovery in patients with acute ischemic stroke . It has also been shown to effectively reduce the serum inflammatory factor levels of ICU patients with severe cerebral hemorrhage after surgery, alleviate the oxidative stress response in the body, and improve the cerebrovascular function and cerebral nerve function .

Safety and Hazards

Cinepazide maleate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Cinepazide Maleate interacts with A2 adenosine receptors, potentiating their effects . This interaction plays a crucial role in its function as a vasodilator .

Cellular Effects

Cinepazide Maleate has been shown to protect neuronal cells against oxygen-glucose deprivation (OGD) injury . It suppresses OGD-induced oxidative stress, reducing intracellular reactive oxygen species and malondialdehyde production, and enhancing superoxide dismutase activity . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cinepazide Maleate exerts its effects by stabilizing mitochondrial membrane potential, improving OGD-induced suppression of mitochondrial respiratory complex activities, and enhancing ATP production . These actions contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Cinepazide Maleate has been shown to have long-term effects on cellular function. For instance, in a study of patients with acute ischemic stroke, Cinepazide Maleate was administered once daily for 14 days, and it was found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery .

Dosage Effects in Animal Models

In animal models, the effects of Cinepazide Maleate vary with different dosages

Metabolic Pathways

It is known to interact with A2 adenosine receptors, which play a role in various metabolic processes .

特性

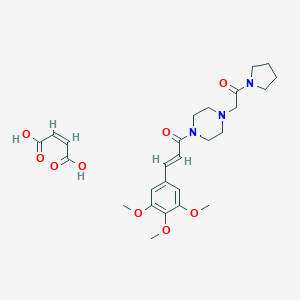

| { "Design of the Synthesis Pathway": "The synthesis of Cinepazide maleate can be achieved via a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-Aminobenzoic acid", "1,2-Diaminopropane", "Maleic acid", "Methanol", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: 4-Aminobenzoic acid is reacted with 1,2-Diaminopropane in methanol to form the corresponding amide.", "Step 2: The amide is then treated with sodium hydroxide and heated to form the corresponding imide.", "Step 3: Maleic acid is reacted with the imide to form the maleate salt of the imide.", "Step 4: The maleate salt is then reacted with sulfuric acid to form the final product, Cinepazide maleate." ] } | |

| 26328-04-1 | |

分子式 |

C26H35N3O9 |

分子量 |

533.6 g/mol |

IUPAC名 |

but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+; |

InChIキー |

XSTJTOKYCAJVMJ-UHDJGPCESA-N |

異性体SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |

外観 |

Solid |

melting_point |

135°C |

| 28044-44-2 26328-04-1 |

|

ピクトグラム |

Irritant |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine 1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate 67350-MD cinepazide cinepazide maleate MD-67350 free base Vasodistal |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:

- Modulating the MAPK signaling pathway: Cinepazide maleate pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []

- Increasing adenosine concentration: Cinepazide maleate might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []

ANone: Yes, studies indicate that cinepazide maleate treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []

ANone: Cinepazide maleate has been investigated for its potential in treating various conditions, including:

- Acute cerebral infarction [, , , , , ]

- Traumatic brain injury [, ]

- Hypertensive cerebral hemorrhage [, ]

- Vertebral-basilar artery insufficiency [, , ]

- Diabetic foot [, ]

- Coronary heart disease with ventricular dysfunction in diabetic patients []

- Sudden hearing loss []

- Diabetic peripheral neuropathy []

ANone: Several studies suggest that cinepazide maleate can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []

ANone: Yes, studies have compared cinepazide maleate to other treatment options:

- In hypertensive cerebral hemorrhage, cinepazide maleate showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []

- For vertebral-basilar insufficiency, cinepazide maleate demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []

ANone: While generally considered safe, some studies have reported on adverse effects:

- A comparison study indicated a lower incidence of adverse effects with cinepazide maleate compared to low molecular weight dextran following digital replantation surgery. []

- Despite its efficacy in treating vertebral-basilar insufficiency, cinepazide maleate exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []

ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving cinepazide maleate and the control group, suggesting that cinepazide maleate does not interfere with blood pressure management in this patient population. []

ANone: Studies have investigated the compatibility and stability of cinepazide maleate injection with various infusion solvents:

- Cinepazide maleate remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []

- Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []

ANone: A patent describes a specific cinepazide maleate injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the cinepazide maleate cis-isomer during long-term storage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。